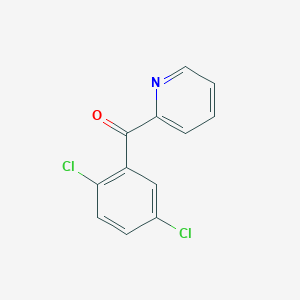









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.C(Cl)(=O)[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1.Cl.C([C:28](C)=[O:29])C(C)C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:28]([C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][N:17]=1)=[O:29] |f:1.2.3.4,5.6|
|


|
Name
|
|
|
Quantity
|
183.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
160.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
89 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring over one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a 1 L three-necked flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, cooling pipe, and nitrogen inlet tube
|
|
Type
|
ADDITION
|
|
Details
|
the addition, internal temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
was raised to 90° C. to 100° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to react
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 70° C.
|
|
Type
|
ADDITION
|
|
Details
|
to dilute
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted into an acidic water
|
|
Type
|
CUSTOM
|
|
Details
|
the liquid of organic layer was separated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove excessive 1,4-dichlorobenzene
|
|
Type
|
ADDITION
|
|
Details
|
A sodium hydroxide solution of 4 mol/L was gradually added till the pH of the aqueous layer
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with MIBK
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a sodium chloride solution, the organic layer was dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by an evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The course product was purified by means of column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a viscous liquid in an amount of 110 g and at a yield of 87%
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=O)C2=NC=CC=C2)C=C(C=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |